molecular formula C19H17N3O5S B3982135 [2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

Cat. No.: B3982135
M. Wt: 399.4 g/mol
InChI Key: MWHLVEKZFLTTCR-UHFFFAOYSA-N
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Description

[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate is a complex organic compound that features a naphthalene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate can be achieved through multiple synthetic routes. One common method involves the condensation of naphthalen-2-ylamine with an appropriate oxoethyl ester, followed by the introduction of the pyrimidine moiety through a nucleophilic substitution reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate involves its interaction with specific molecular targets. The naphthalene and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl-acetic acid
  • Naphthalen-2-ylamine
  • 2,4-dioxo-1H-pyrimidine

Uniqueness

Compared to similar compounds, [2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate stands out due to its combined structural features. The presence of both naphthalene and pyrimidine rings, along with the oxoethyl and methylsulfanyl groups, provides a unique set of chemical properties and reactivity patterns. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c23-16(21-15-6-5-12-3-1-2-4-13(12)7-15)9-27-17(24)11-28-10-14-8-20-19(26)22-18(14)25/h1-8H,9-11H2,(H,21,23)(H2,20,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLVEKZFLTTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)CSCC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Reactant of Route 2
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Reactant of Route 3
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Reactant of Route 4
Reactant of Route 4
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Reactant of Route 6
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

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